![molecular formula C15H22N4O2 B14296025 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 113120-81-3](/img/structure/B14296025.png)
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique structure, which includes a phthalazine core with amino and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions with appropriate amines and alkylating agents to introduce the 4-aminobutyl and propyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated amine derivatives.
Scientific Research Applications
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, lacking the amino and propyl substituents.
6-Aminophthalazine: A derivative with only the amino group.
Propylphthalazine: A derivative with only the propyl group.
Uniqueness
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its dual substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
113120-81-3 |
|---|---|
Molecular Formula |
C15H22N4O2 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
6-[4-aminobutyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H22N4O2/c1-2-8-19(9-4-3-7-16)11-5-6-12-13(10-11)15(21)18-17-14(12)20/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,20)(H,18,21) |
InChI Key |
JKQFDRAWMSOXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


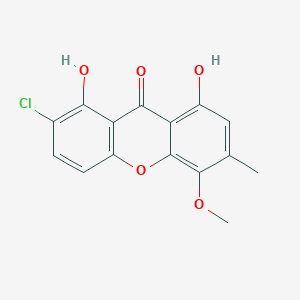
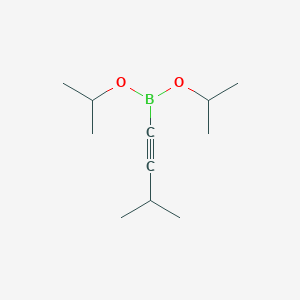
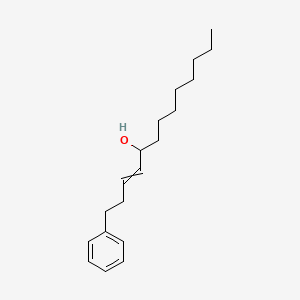
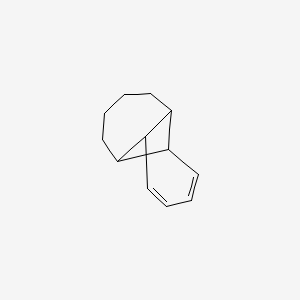
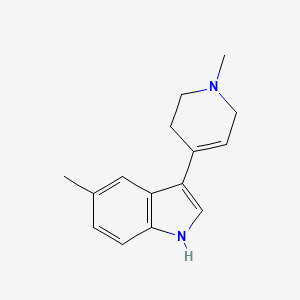

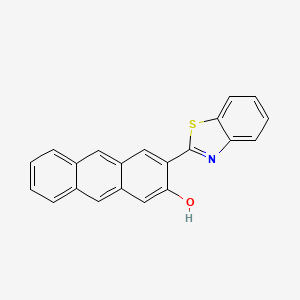
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)

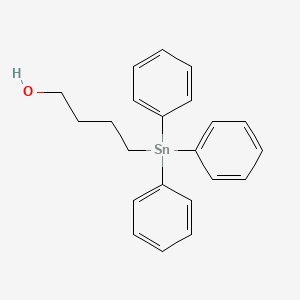
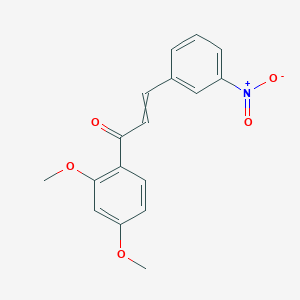
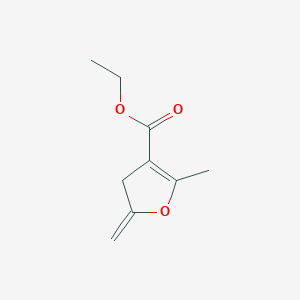
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

